molecular formula C25H21N3O B3483820 (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE

(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE

Cat. No.: B3483820
M. Wt: 379.5 g/mol
InChI Key: PPOIQGFHTXTGNO-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes phenyl groups, a pyrazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Coupling with Phenyl Groups: The phenyl groups are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the propenamide moiety.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with saturated propenamide moiety

    Substitution: Substituted phenyl derivatives with nitro or halogen groups

Scientific Research Applications

(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE is unique due to its combination of phenyl groups, a pyrazole ring, and a propenamide moiety, which confer distinct chemical and biological properties. Unlike simpler compounds like cresol or benzylamine, this compound’s complex structure allows for more specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2,3-diphenyl-N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-25(27-23-14-12-21(13-15-23)19-28-17-7-16-26-28)24(22-10-5-2-6-11-22)18-20-8-3-1-4-9-20/h1-18H,19H2,(H,27,29)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOIQGFHTXTGNO-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 3
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-2,3-DIPHENYL-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.